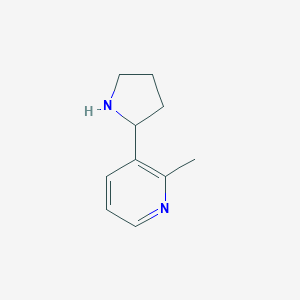

2-methyl-3-(pyrrolidin-2-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document explores various retrosynthetic analyses, detailing key chemical transformations and mechanistic insights. It is designed to serve as a valuable resource for scientists and researchers, offering both theoretical grounding and practical, field-proven protocols. This guide emphasizes strategic bond disconnections and the application of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and robust cyclization strategies, to enable the efficient and scalable synthesis of this target molecule.

Introduction and Significance

2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, belongs to a class of pyridine-pyrrolidine alkaloids. These scaffolds are of considerable interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The unique three-dimensional architecture and the presence of both a basic pyridine nitrogen and a chiral pyrrolidine ring offer multiple points for molecular interaction, making them attractive cores for the design of novel therapeutic agents.

This guide will delve into the primary synthetic strategies for constructing the 2-methyl-3-(pyrrolidin-2-yl)pyridine framework, with a focus on providing a deep understanding of the underlying chemical principles and practical considerations for laboratory synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine can be approached through several strategic bond disconnections. The most logical approaches involve either the formation of the carbon-carbon bond between the pyridine and pyrrolidine rings or the construction of one heterocyclic ring onto the other.

A primary retrosynthetic disconnection can be made at the C-C bond between the pyridine C3 and the pyrrolidine C2 positions. This leads to two key precursor fragments: a 2-methyl-3-substituted pyridine and a suitable pyrrolidine derivative. This strategy allows for the late-stage coupling of the two heterocyclic systems, which can be advantageous for modular synthesis and the generation of analogues.

An alternative approach involves the formation of the pyrrolidine ring via cyclization of a precursor already attached to the 2-methylpyridine core. This strategy is particularly useful when the necessary acyclic precursor is readily accessible.

Synthesis Pathway I: Cross-Coupling of Pyridine and Pyrrolidine Precursors

This pathway focuses on the formation of the critical C-C bond between the two heterocyclic rings using modern cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.

Synthesis of Key Precursors

The successful execution of this strategy hinges on the efficient preparation of the key building blocks: a 2-methyl-3-halopyridine and a suitable pyrrolidine-based organoboron or organometallic reagent.

3.1.1. Preparation of 2-methyl-3-bromopyridine

A robust synthesis of 2-methyl-3-bromopyridine can be achieved from 2-chloro-3-nitropyridine.[1][2] This multi-step process involves the initial formation of 2-methyl-3-nitropyridine, followed by reduction of the nitro group and a subsequent Sandmeyer-type bromination.

Suzuki-Miyaura Cross-Coupling

With 2-methyl-3-bromopyridine in hand, the subsequent Suzuki-Miyaura coupling with a protected pyrrolidine-2-boronic acid derivative will yield the carbon skeleton of the target molecule. The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and facilitate purification.

Synthesis Pathway II: Construction from a Pyridine Precursor via Cyclization

An alternative and highly effective strategy involves the construction of the pyrrolidine ring onto a pre-functionalized 2-methylpyridine core. This approach is analogous to a documented synthesis of the isomeric 2-methyl-5-(pyrrolidin-2-yl)pyridine and can be adapted for the synthesis of the 3-substituted target.[3]

Key Steps in the Cyclization Pathway

This pathway commences with a readily available 2-methylnicotinate derivative, which undergoes a series of transformations to build the pyrrolidine ring.

-

Condensation: The initial step involves the condensation of a 2-methylnicotinate ester with a vinyl pyrrolidone in the presence of a strong base.

-

Acid-Catalyzed Cyclization and Decarboxylation: The intermediate from the condensation reaction is then treated with a strong acid, which catalyzes an intramolecular cyclization and subsequent decarboxylation to form a myosmine-like intermediate.

-

Reduction: The resulting imine is then reduced to afford the racemic 2-methyl-3-(pyrrolidin-2-yl)pyridine. Common reducing agents for this transformation include sodium borohydride or sodium dithionite.[4]

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds.[1][2][3] Researchers should adapt these methods as necessary and adhere to all laboratory safety guidelines.

Protocol for the Synthesis of 2-methyl-3-aminopyridine

-

Step 1: Synthesis of 2-methyl-3-nitropyridine. To a solution of diethyl malonate in a suitable solvent such as toluene, add an alkali metal (e.g., sodium) to generate the corresponding salt. To this, add a toluene solution of 2-chloro-3-nitropyridine dropwise and stir to facilitate the condensation reaction. Following the reaction, introduce an acidic solution to promote decarboxylation, yielding 2-methyl-3-nitropyridine.

-

Step 2: Reduction to 2-methyl-3-aminopyridine. Dissolve the 2-methyl-3-nitropyridine from the previous step in methanol. Add a catalytic amount of 10% Pd/C. The reaction is then carried out in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at a slightly elevated temperature (e.g., 40°C) for approximately 15 hours. Monitor the reaction by TLC. Upon completion, the mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure to yield 2-methyl-3-aminopyridine.

Protocol for the Synthesis of 2-methyl-3-bromopyridine

-

Salt Formation and Bromination. Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol). Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

-

Diazotization and Workup. While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.1 hours. Continue stirring at this temperature for an additional 30 minutes. Subsequently, slowly add a 50% sodium hydroxide solution at a temperature below 20°C to basify the reaction mixture. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-methyl-3-bromopyridine.

Enantioselective Synthesis Considerations

The pyrrolidine ring in 2-methyl-3-(pyrrolidin-2-yl)pyridine contains a stereocenter, leading to the existence of (R) and (S) enantiomers. For applications in drug development, the synthesis of a single enantiomer is often required. This can be achieved through several strategies:

-

Chiral Resolution: The racemic mixture can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: An enantioselective synthesis can be designed by employing a chiral catalyst or a chiral auxiliary during a key bond-forming step. For instance, in the cyclization pathway, the reduction of the myosmine-like intermediate could be performed with a chiral reducing agent or a catalyst that favors the formation of one enantiomer.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-methyl-3-(pyrrolidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.23 |

| 2-methyl-3-bromopyridine | C₆H₆BrN | 172.02 |

| 2-methyl-3-aminopyridine | C₆H₈N₂ | 108.14 |

| 2-methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 |

Conclusion

The synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale of the synthesis, and the requirement for enantiopurity. The cross-coupling approach offers modularity and flexibility, while the cyclization strategy provides an efficient route from readily available pyridine precursors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound and its derivatives for further investigation in drug discovery and development.

References

- 1. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]

- 4. 6-Methyl Nornicotine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Methyl-3-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related compounds, theoretical predictions, and established chemical principles to offer a detailed profile. The guide covers nomenclature, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of potential pharmacological activity based on structure-activity relationships of analogous nicotine derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar nicotinic compounds.

Introduction and Nomenclature

2-Methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a heterocyclic organic compound and a structural analog of nornicotine, which is a primary metabolite of nicotine. The core structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. The presence of the methyl group on the pyridine ring is anticipated to significantly influence the molecule's electronic properties, steric hindrance, and ultimately its interaction with biological targets compared to nicotine and nornicotine.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-methyl-3-(pyrrolidin-2-yl)pyridine |

| Common Name | 2-Methylnornicotine |

| CAS Number | 69567-18-6, 64114-19-8 |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol [1][2] |

| Canonical SMILES | CC1=C(C=CC=N1)C2CCCN2 |

| InChI Key | PNNMNLLCHYHPBH-UHFFFAOYSA-N |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Yellow Solid | Alfa Chemistry[3] |

| Boiling Point | 270.2 °C at 760 mmHg | Alfa Chemistry[3] |

| Flash Point | 117.2 °C | Alfa Chemistry[3] |

| Density | 1.023 g/cm³ | Alfa Chemistry[3] |

| XLogP3-AA | 1.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem (Computed)[1] |

The computed XLogP value suggests that 2-methyl-3-(pyrrolidin-2-yl)pyridine has a moderate lipophilicity, which is a favorable characteristic for oral bioavailability and central nervous system penetration.

Synthesis and Characterization

A plausible synthetic route for 2-methyl-3-(pyrrolidin-2-yl)pyridine can be conceptualized starting from commercially available precursors. A key intermediate in this proposed synthesis is 2-methyl-3-bromopyridine.

Proposed Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

The following multi-step synthesis is proposed based on established organic chemistry principles and patent literature for the synthesis of related compounds.[4][5][6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with 2-chloro-3-nitropyridine and subsequent decarboxylation.[4][6]

Step 2: Reduction to 2-Methyl-3-aminopyridine

The nitro group of 2-methyl-3-nitropyridine is reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][6]

Step 3: Synthesis of 2-Methyl-3-bromopyridine

The 2-methyl-3-aminopyridine is converted to the corresponding bromide via a Sandmeyer-type reaction.[4][5][6]

Step 4: Coupling with a Protected Pyrrolidine Derivative

The final step would involve a cross-coupling reaction between 2-methyl-3-bromopyridine and a suitable N-protected pyrrolidine derivative, such as N-Boc-2-(tributylstannyl)pyrrolidine, followed by deprotection of the pyrrolidine nitrogen.

Experimental Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Expected Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The aromatic region will display signals for the three protons on the pyridine ring. The pyrrolidine ring protons will appear in the aliphatic region, with the proton at the chiral center (C2) likely showing a complex multiplet. The methyl group protons will appear as a singlet in the upfield region.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield aromatic region, while the pyrrolidine and methyl carbons will appear in the upfield aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H stretching of the secondary amine in the pyrrolidine ring.

3.2.4. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is likely to involve cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring.

Potential Pharmacological Activity

The pharmacological profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine is likely to be dominated by its interaction with nicotinic acetylcholine receptors (nAChRs), given its structural similarity to nicotine. The substitution on the pyridine ring is a key determinant of the compound's affinity and selectivity for different nAChR subtypes.

Structure-Activity Relationships of Pyridine-Substituted Nicotine Analogs

Studies on various nicotine analogs have established that modifications to the pyridine ring can significantly alter pharmacological activity.

-

Steric Effects: The introduction of a methyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen atom. This could potentially influence the binding orientation of the molecule within the nAChR binding pocket and may affect its affinity and efficacy.

-

Electronic Effects: The methyl group is weakly electron-donating, which may slightly alter the basicity of the pyridine nitrogen. This can impact the hydrogen bonding interactions that are crucial for receptor binding.

-

Subtype Selectivity: Modifications on the pyridine ring have been shown to influence selectivity for different nAChR subtypes, such as α4β2 and α7. It is plausible that the 2-methyl substitution could confer a degree of subtype selectivity.

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, 2-methyl-3-(pyrrolidin-2-yl)pyridine is predicted to be a nicotinic acetylcholine receptor agonist. However, its potency and efficacy relative to nicotine are unknown and would require experimental validation. The steric hindrance from the 2-methyl group might lead to a different subtype selectivity profile compared to nicotine, potentially resulting in a more favorable therapeutic window for certain central nervous system disorders.

Logical Relationship: From Structure to Potential Activity

Caption: Relationship between chemical structure and predicted pharmacological activity.

Future Directions and Conclusion

2-Methyl-3-(pyrrolidin-2-yl)pyridine represents an intriguing but underexplored analog of nicotine. The foundational information provided in this guide, based on theoretical predictions and data from related compounds, suggests that this molecule warrants further investigation.

Key areas for future research include:

-

Definitive Synthesis and Purification: Development and validation of a robust synthetic route to obtain the compound in high purity.

-

Comprehensive Spectroscopic Analysis: Acquisition of experimental NMR, IR, and MS data to confirm the structure and provide a reference for future studies.

-

In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at a range of nAChR subtypes.

-

In Vivo Studies: Evaluation of the compound's pharmacokinetic profile and its effects in animal models of relevant CNS disorders.

References

-

Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–634. [Link]

-

Capriotti, L., & D'Acquarica, I. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(9), 1083. [Link]

-

Papke, R. L., Horenstein, N. A., & Stokes, C. (1999). Development of a novel class of subtype-selective nicotinic receptor antagonist: pyridine-N-substituted nicotine analogs. Annals of the New York Academy of Sciences, 868, 617–619. [Link]

-

England, P. M., Lester, H. A., & Dougherty, D. A. (2011). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 108(20), 8439–8444. [Link]

-

Holladay, M. W., Lebold, S. A., & Lin, N. H. (1996). Synthesis and Evaluation of Nicotine Analogs as Neuronal Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 39(22), 4379-4390. [Link]

-

PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 2-methylnicotinate. Wiley-VCH. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

DeLuca, R. J., & Pigge, F. C. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules (Basel, Switzerland), 20(9), 16036–16047. [Link]

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved January 3, 2026, from [Link]

Sources

- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and chemical research, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. For novel heterocyclic compounds like 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, rigorous and unequivocal structure elucidation is not merely a procedural step but the bedrock of all subsequent research.[1][2] This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating analytical workflow, mirroring the logical process of scientific inquiry. We will delve into the causality behind each experimental choice, demonstrating how a synergistic application of modern analytical techniques converges to provide an irrefutable structural assignment.

The target molecule, 2-methyl-3-(pyrrolidin-2-yl)pyridine, possesses the molecular formula C₁₀H₁₄N₂.[3][4] Our journey will begin with establishing this foundational fact and will culminate in the precise mapping of its atomic connectivity through the power of nuclear magnetic resonance.

Part 1: Foundational Analysis - Molecular Formula and Mass Verification

The first question in any structural elucidation is "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) provides a definitive answer by measuring the mass-to-charge ratio (m/z) with exceptional accuracy.

The Rationale for Electrospray Ionization (ESI)

For nitrogen-containing heterocyclic compounds, which are typically polar and can be readily protonated, Electrospray Ionization (ESI) is the technique of choice.[5] It is a soft ionization method that minimizes fragmentation, ensuring the predominant species observed is the protonated molecule [M+H]⁺. This allows for a clear determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To determine the exact mass of the [M+H]⁺ ion and confirm the molecular formula.

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Typical parameters include a capillary voltage of 3-4.5 kV and a source temperature appropriate for the solvent.[5]

-

Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 100-300 Da). Ensure the instrument is calibrated with a known standard immediately prior to the analysis.

-

Data Analysis: Identify the m/z of the most abundant ion, corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Expected Data and Interpretation

The analysis confirms the molecular formula by matching the experimentally measured exact mass to the theoretical mass.

| Parameter | Theoretical Value | Experimental Finding |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂ |

| Exact Mass (M) | 162.1157 g/mol | - |

| Protonated Ion | [M+H]⁺ | [M+H]⁺ |

| Theoretical m/z | 163.1233 | ~163.1231 |

The observation of an ion with an m/z value extremely close to the theoretical value for C₁₀H₁₅N₂⁺ provides high confidence in the assigned molecular formula.[3]

Part 2: The Core of Connectivity - A Multi-dimensional NMR Approach

With the molecular formula established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise arrangement of atoms. We will build the structure piece by piece, using a suite of 1D and 2D NMR experiments.

One-Dimensional NMR: The Initial Sketch

¹H and ¹³C NMR provide the first overview of the chemical environments within the molecule.

Protocol: 1D NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering ~0-10 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, requiring more scans or a more concentrated sample. A spectral width of ~0-160 ppm is typical for this type of compound.

Predicted ¹H and ¹³C Chemical Environments: Based on known data for pyridine and pyrrolidine moieties, we can predict the types of signals to expect.[6][7][8][9] The structure contains:

-

Pyridine Ring: Three aromatic protons and one methyl group attached to the ring.

-

Pyrrolidine Ring: Seven aliphatic protons, including one CH, three CH₂ groups, and one NH proton.

| Predicted ¹H Signals | Predicted ¹³C Signals |

| 3 Aromatic Protons (CH) | 5 Aromatic Carbons (3 CH, 2 Quaternary C) |

| 1 Methyl Group (CH₃) | 1 Methyl Carbon (CH₃) |

| 1 Pyrrolidine CH Proton | 1 Pyrrolidine CH Carbon |

| 6 Pyrrolidine CH₂ Protons | 3 Pyrrolidine CH₂ Carbons |

| 1 Amine Proton (NH) |

Two-Dimensional NMR: Building the Puzzle

2D NMR experiments are essential for unambiguously connecting the atoms. They work by correlating signals from different nuclei through bonds.

The CO rrelation S pectroscopY (COSY) experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[10][11] This allows us to group protons into distinct "spin systems"—sets of coupled protons that are part of the same molecular fragment.

}

COSY Experimental & Interpretation Workflow.

Expected COSY Correlations:

-

Pyrrolidine System: A network of correlations connecting all adjacent protons from C2' through C5'.

-

Pyridine System: Correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6).

Protocol: DQF-COSY Acquisition

-

Use the same sample prepared for 1D NMR.

-

Load a standard Double Quantum Filtered (DQF-COSY) parameter set. The DQF mode helps to produce cleaner spectra with better resolution for diagonal peaks.[10]

-

Set the spectral widths in both dimensions (F1 and F2) to match the ¹H spectrum.

-

Acquire the data, typically with 2-4 scans per increment and 256-512 increments in the F1 dimension.

The H eteronuclear S ingle Q uantum C oherence (HSQC) experiment identifies direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[10][12] This is the most reliable way to assign the signals in the ¹³C spectrum.

}

HSQC Experimental & Interpretation Workflow.

Protocol: Phase-Sensitive HSQC Acquisition

-

Use the same sample.

-

Load a standard HSQC parameter set optimized for one-bond C-H coupling (~145 Hz).

-

Set the F2 (¹H) and F1 (¹³C) spectral widths to match the 1D spectra.

-

Acquire the data. The number of scans will depend on sample concentration. A multiplicity-edited or phase-sensitive experiment is highly recommended as it distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing similar information to a DEPT-135 experiment.[12][13]

The H eteronuclear M ultiple B ond C orrelation (HMBC) experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[11][14] This allows us to connect the independent spin systems identified by COSY and to place quaternary carbons and heteroatoms.

The Crucial HMBC Correlations for 2-methyl-3-(pyrrolidin-2-yl)pyridine:

-

Methyl Group Placement: The protons of the methyl group (at C2) should show a correlation to the quaternary carbon C2 and the CH carbon C3 of the pyridine ring.

-

Ring-Ring Connection: The H2' proton on the pyrrolidine ring is critical. It should show correlations across the C-C bond to carbons C2, C3, and C4 of the pyridine ring. This single set of correlations definitively establishes the connectivity between the two heterocyclic rings.

-

Pyridine Assignments: The H6 proton on the pyridine ring should show a correlation to C2, confirming the substitution pattern.

}

Key HMBC correlations for structural confirmation.

Protocol: HMBC Acquisition

-

Use the same sample.

-

Load an HMBC parameter set, typically optimized for a long-range J-coupling of 8-10 Hz. This value is a compromise to observe both two- and three-bond correlations.

-

Set the spectral widths for ¹H (F2) and ¹³C (F1).

-

Acquire the data. This is a less sensitive experiment and will likely require a longer acquisition time than HSQC.

Part 3: Data Synthesis and Final Confirmation

The final step is to integrate all the spectroscopic data into a single, coherent structural assignment.

-

MS: Confirmed the molecular formula C₁₀H₁₄N₂.

-

¹H & ¹³C NMR: Provided the number and type of proton and carbon environments.

-

COSY: Assembled the proton frameworks of the pyridine and pyrrolidine rings.

-

HSQC: Connected each proton to its directly attached carbon, allowing for the confident assignment of all CH, CH₂, and CH₃ carbons.

-

HMBC: Provided the crucial long-range correlations that linked the methyl group to the pyridine ring at C2 and joined the pyrrolidine ring (at C2') to the pyridine ring (at C3).

Final Unambiguous Assignments for 2-methyl-3-(pyrrolidin-2-yl)pyridine:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |

| Pyridine Ring | ||||

| 2 | ~157.0 | - | q | C3, C6, CH₃ |

| 3 | ~138.0 | - | q | C2, C4, C5, C2', CH₃ |

| 4 | ~123.0 | ~7.25 | d | C2, C3, C5, C6 |

| 5 | ~135.0 | ~7.50 | dd | C3, C4, C6 |

| 6 | ~148.0 | ~8.40 | d | C2, C4, C5 |

| CH₃ | ~23.0 | ~2.50 | s | C2, C3 |

| Pyrrolidine Ring | ||||

| 2' | ~60.0 | ~3.20 | t | C2, C3, C4, C3', C5' |

| 3' | ~35.0 | ~1.90, ~1.70 | m | C2', C4', C5' |

| 4' | ~25.0 | ~1.80, ~1.60 | m | C2', C3', C5' |

| 5' | ~46.0 | ~3.10, ~2.90 | m | C2', C3', C4' |

| NH | - | (variable) | br s | C2', C5' |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion: A Self-Validating System

This comprehensive workflow, integrating HRMS with a suite of 1D and 2D NMR experiments, represents a self-validating system for molecular structure elucidation. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data points—exact mass, chemical shifts, and through-bond correlations from COSY, HSQC, and HMBC—are in complete and logical agreement. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of research in chemical sciences and drug development.

References

-

Barnes, C. S., et al. MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry, 26(5), 1031-1041. [Link]

-

Novikova, L., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3328. [Link]

-

Slideshare. Structural elucidation of Nicotine. [Link]

-

Van De Steene, J. C., & Lambert, W. E. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5325–5336. [Link]

-

PubChem. Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. National Center for Biotechnology Information. [Link]

-

Gonzalez-Gutierrez, J. P., et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(15), 2684. [Link]

-

Filo. Discuss the structural elucidation of Nicotine. [Link]

-

Capriati, V., & Velardi, F. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 10(9), 1047. [Link]

-

Slideshare. Nicotine - Structural elucidation. [Link]

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Defense Technical Information Center. ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Royal Society of Chemistry. Supporting Information for .... [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

ResearchGate. ¹H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

Slideshare. 2D NMR Spectroscopy. [Link]

-

University of the West Indies. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Kwan, E. E. 2D NMR Problem Solving. [Link]

-

University of California, Irvine. ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

-

PubChem. 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound Nicotine (FDB003968). [Link]

-

Sagitova, E. A., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 69. [Link]

-

ResearchGate. ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

-

Kuranov, S. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6667. [Link]

-

LookChem. 3-(Pyrrolidin-2-yl)pyridine Properties, Uses, Safety Data & Synthesis Guide in China. [Link]

-

DrugFuture. 3-(1-Methylpyrrolidin-2-Yl)-Pyridine Drug Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discuss the structural elucidation of Nicotine. | Filo [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. web.uvic.ca [web.uvic.ca]

- 14. 2D NMR Spectroscopy | PPTX [slideshare.net]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Enantiomers

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. In the absence of direct comparative studies on this specific compound, this guide synthesizes data from closely related and extensively studied nicotinic acetylcholine receptor (nAChR) ligands, namely nicotine and the clinical candidate ABT-089. By examining the established structure-activity relationships (SAR) of these analogs, we project the pharmacological profiles of the (S)- and (R)-enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nAChR modulators. It details plausible synthetic and analytical methodologies, predicts differential interactions with nAChR subtypes, and provides robust, field-proven experimental protocols for the empirical validation of these predictions.

Introduction: The Significance of Stereochemistry in Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.

The archetypal nAChR agonist, (S)-nicotine [3-(1-methylpyrrolidin-2-yl)pyridine], demonstrates a profound degree of stereoselectivity in its interaction with these receptors. The naturally occurring (S)-enantiomer is significantly more potent than its synthetic (R)-counterpart, a testament to the chiral nature of the nAChR binding pocket.[1][2] This stereochemical dependence underscores the necessity of evaluating individual enantiomers when developing novel nAChR ligands.

This guide focuses on 2-methyl-3-(pyrrolidin-2-yl)pyridine, a close structural analog of nicotine. The introduction of a methyl group at the 2-position of the pyridine ring presents an intriguing modification with the potential to alter subtype selectivity, potency, and metabolic stability. The central scientific query addressed herein is how this structural alteration, in combination with the stereochemistry of the pyrrolidin-2-yl moiety, influences the biological activity of the molecule. We will leverage the extensive knowledge base of nicotine and other 2-methylpyridine-containing nAChR modulators to construct a predictive pharmacological profile for the (S)- and (R)-enantiomers of this novel compound.

Enantioselective Synthesis and Chiral Resolution

The synthesis of optically pure enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine is a prerequisite for the accurate assessment of their individual biological activities. While specific literature on this exact molecule is sparse, established synthetic methodologies for related compounds provide a clear path forward.

A plausible synthetic approach would involve the coupling of a suitable 2-methyl-3-halopyridine with a protected pyrrolidine derivative, followed by deprotection. The key challenge lies in establishing the stereocenter at the 2-position of the pyrrolidine ring. This can be achieved through two primary strategies:

-

Enantioselective Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to direct the formation of the desired enantiomer from an achiral precursor. Methods for the stereoselective synthesis of pyrrolidine derivatives are well-documented and could be adapted for this purpose.[3]

-

Chiral Resolution of a Racemic Mixture: Synthesizing the racemic mixture of 2-methyl-3-(pyrrolidin-2-yl)pyridine and subsequently separating the enantiomers. Common resolution techniques include:

-

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, enabling their separation.[6][7]

-

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of their circular dichroism (CD) spectra with those of compounds of known stereochemistry.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine can be predicted by dissecting the SAR of its constituent parts, primarily drawing from the pharmacology of nicotine and ABT-089.

The Pyrrolidine Moiety: The Primacy of the (S)-Configuration

In the case of nicotine, the (S)-enantiomer exhibits substantially higher affinity and potency at major brain nAChR subtypes, such as α4β2, compared to the (R)-enantiomer.[1] This is attributed to a three-point pharmacophore model involving:

-

A cationic amine (the protonated nitrogen of the pyrrolidine ring).

-

A hydrogen bond acceptor (the nitrogen of the pyridine ring).

-

A specific spatial arrangement dictated by the (S)-stereocenter.

It is therefore highly probable that the (S)-enantiomer of 2-methyl-3-(pyrrolidin-2-yl)pyridine will be the more biologically active form , while the (R)-enantiomer is expected to display significantly lower affinity and potency.

The 2-Methylpyridine Moiety: Insights from ABT-089

The compound ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine) provides a valuable precedent for the effects of a 2-methylpyridine group.[8][9] ABT-089 is a selective partial agonist at α4β2 nAChRs with demonstrated cognitive-enhancing effects and a favorable safety profile, attributed to reduced activity at ganglionic nAChRs.[8][9]

The 2-methyl group in ABT-089 is thought to contribute to its desirable pharmacological profile. By analogy, the 2-methyl group in 2-methyl-3-(pyrrolidin-2-yl)pyridine may:

-

Influence Subtype Selectivity: The steric bulk of the methyl group could favor binding to certain nAChR subtypes over others, potentially leading to a more selective ligand compared to nicotine.

-

Modulate Potency and Efficacy: The electronic and steric effects of the methyl group could alter the binding affinity and the degree of receptor activation (i.e., whether it acts as a full or partial agonist).

-

Affect Metabolic Stability: The methyl group could hinder enzymatic degradation of the pyridine ring, potentially leading to an improved pharmacokinetic profile.

Predicted Pharmacological Profile

Based on the synthesis of the above SAR principles, we can construct a predicted pharmacological profile for the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

| Compound | Predicted nAChR Subtype Affinity (Ki) | Predicted Functional Potency (EC50) | Predicted Efficacy |

| (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine | High (nanomolar range) | High | Likely a potent agonist (full or partial) |

| (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine | Low (micromolar range or lower) | Low | Very low or inactive |

| (S)-Nicotine (for comparison) | High | High | Full agonist at many subtypes |

| (R)-Nicotine (for comparison) | Low | Low | Low potency agonist |

| (S)-ABT-089 (for comparison) | High (selective for α4β2) | High | Partial agonist |

Table 1: Predicted Pharmacological Profiles of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Enantiomers and Related Compounds.

Experimental Protocols for Pharmacological Characterization

To empirically validate the predicted biological activities, a systematic pharmacological evaluation is necessary. The following are detailed, standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of the test compounds for specific nAChR subtypes by assessing their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the (S)- and (R)-enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine for nAChR subtypes (e.g., α4β2 and α7).

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK-293 cells).

-

Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test compounds ((S)- and (R)-enantiomers).

-

Non-specific binding control (e.g., (S)-nicotine at a high concentration).

-

Assay buffer (e.g., phosphate-buffered saline).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate nAChRs by recording the ion currents elicited in Xenopus oocytes expressing the receptor.

Objective: To determine the potency (EC50) and efficacy (Imax) of the (S)- and (R)-enantiomers as agonists at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Oocyte recording solution (e.g., ND96).

-

Test compounds ((S)- and (R)-enantiomers).

-

Positive control agonist (e.g., acetylcholine).

Protocol:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply increasing concentrations of the test compound via the perfusion system for a set duration and record the resulting inward current.

-

Allow for a washout period between applications to allow the receptors to recover.

-

At the end of the experiment, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible current (Imax).

-

Plot the normalized current response (I/Imax) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy relative to the full agonist.

Conclusion and Future Directions

This technical guide has established a predictive framework for understanding the biological activity of the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine. Based on robust SAR data from nicotine and the structurally related compound ABT-089, it is strongly hypothesized that the (S)-enantiomer will be a potent nAChR agonist, while the (R)-enantiomer will be largely inactive. The 2-methyl substitution on the pyridine ring is predicted to influence subtype selectivity and may confer a favorable pharmacokinetic profile.

The immediate future direction for research is the empirical validation of these predictions. The synthesis and chiral resolution of the enantiomers, followed by their characterization using the detailed binding and functional assays provided in this guide, are critical next steps. Such studies will not only elucidate the pharmacology of this novel compound but also contribute to the broader understanding of nAChR ligand design, potentially paving the way for new therapeutic agents for a variety of neurological and psychiatric disorders.

References

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

-

Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available at: [Link]

-

Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system. PubMed. Available at: [Link]

-

Nicotine analogues emerging in e-cigarettes to evade regulations. Chemistry World. Available at: [Link]

-

Structure-activity Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. PubMed. Available at: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. Available at: [Link]

-

Synthetic nicotine analogues to evade rules? The case of 6-methylnicotine. Tabaccologia. Available at: [Link]

-

Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity. PubMed. Available at: [Link]

-

Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Nicotine. Wikipedia. Available at: [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

-

Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Available at: [Link]

- Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine.Google Patents.

-

3-(Pyrrolidin-2-yl)pyridine. PubChem. Available at: [Link]

-

Enantiomers and Their Resolution. MDPI. Available at: [Link]

-

Pharmacology of R-nicotine [Ovid Embase]. searchRxiv. Available at: [Link]

-

ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. PubMed. Available at: [Link]

-

3-(1-Methylpyrrolidin-2-yl)pyridine. NIH 3D. Available at: [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. PubMed Central. Available at: [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PubMed Central. Available at: [Link]

Sources

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro metabolism of 2-methyl-3-(pyrrolidin-2-yl)pyridine. The principles and methodologies detailed herein are grounded in established practices of drug metabolism studies, offering a robust approach to characterizing the metabolic fate of this novel chemical entity.

Introduction: Unraveling the Metabolic Journey

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and potential for drug-drug interactions. For 2-methyl-3-(pyrrolidin-2-yl)pyridine, a molecule with structural similarities to nicotinic compounds, understanding its biotransformation is paramount. In vitro metabolism studies serve as a fundamental, early-stage assessment to predict in vivo outcomes.[1][2] These studies are typically conducted using various liver-derived preparations, with human liver microsomes being a widely used and cost-effective model for evaluating Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[1][3][4]

This guide will navigate the essential aspects of designing and executing in vitro metabolism studies for 2-methyl-3-(pyrrolidin-2-yl)pyridine, from the selection of appropriate enzymatic systems to the analytical identification of metabolites.

Predicted Metabolic Pathways

Based on the chemical structure of 2-methyl-3-(pyrrolidin-2-yl)pyridine, several metabolic pathways can be hypothesized. The presence of a pyridine ring, a pyrrolidine ring, and a methyl group suggests susceptibility to a range of Phase I and Phase II metabolic reactions.[5]

Phase I Reactions (Functionalization):

-

Oxidation: The primary route of metabolism for many xenobiotics is oxidation, catalyzed predominantly by CYP enzymes.[6][7]

-

Hydroxylation: The methyl group on the pyridine ring and various positions on the pyrrolidine ring are potential sites for hydroxylation.

-

N-Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to N-oxidation.

-

Dehydrogenation: The pyrrolidine ring could undergo dehydrogenation to form a more aromatic species.

-

-

N-Dealkylation: While there are no N-alkyl groups directly attached to the pyrrolidine nitrogen in the parent structure, if the pyrrolidine ring were to be opened, subsequent dealkylation could occur.

Phase II Reactions (Conjugation):

-

Glucuronidation: If hydroxylated metabolites are formed during Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8]

-

Sulfation: Hydroxylated metabolites can also undergo sulfation.

The following diagram illustrates the potential metabolic fate of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Caption: Predicted metabolic pathways of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Experimental Design: A Step-by-Step Approach

A well-designed in vitro metabolism study is crucial for generating reliable and reproducible data. The following workflow provides a comprehensive approach.

Caption: General workflow for an in vitro metabolism study.

Choosing the Right In Vitro System

The choice of the in vitro system depends on the study's objectives.

| In Vitro System | Key Features & Applications |

| Human Liver Microsomes (HLM) | Subcellular fractions containing a high concentration of CYP and UGT enzymes.[3][4] Ideal for studying Phase I and some Phase II metabolism, metabolic stability, and CYP inhibition.[1][2] |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and transporters.[1] Provide a more comprehensive picture of metabolism, including uptake and efflux. |

| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[6] |

| Recombinant CYPs | Individual CYP enzymes expressed in a cellular system. Used to identify the specific CYP isoforms responsible for a particular metabolic reaction. |

For initial screening and characterization of Phase I metabolism of 2-methyl-3-(pyrrolidin-2-yl)pyridine, Human Liver Microsomes are a cost-effective and appropriate choice.[1]

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Materials:

-

2-methyl-3-(pyrrolidin-2-yl)pyridine

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not expected to be a metabolite)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing the potassium phosphate buffer and human liver microsomes. A typical final microsomal protein concentration is 0.5 to 1 mg/mL.[9]

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add the test compound (2-methyl-3-(pyrrolidin-2-yl)pyridine) to the pre-warmed master mix at a final concentration typically between 1-10 µM.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

-

Control Incubations:

-

No NADPH Control: Perform an incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.

-

No Microsome Control: Perform an incubation without microsomes to check for the stability of the compound in the buffer.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for analyzing metabolites due to its high sensitivity and specificity.[10][11]

Key Steps in Method Development:

-

Chromatographic Separation: Develop a gradient HPLC method to separate the parent compound from its potential metabolites. A C18 column is a common starting point.

-

Mass Spectrometry Detection:

-

Optimize the mass spectrometer settings (e.g., electrospray ionization parameters) for the parent compound.

-

Perform a full scan to identify the molecular ions of potential metabolites.

-

Conduct product ion scans (MS/MS) of the parent compound and suspected metabolite ions to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Compare the chromatograms of the test incubations with the control incubations to identify peaks corresponding to metabolites.

-

Analyze the mass spectra and fragmentation patterns to propose the structures of the metabolites.

-

Data Interpretation and Reporting

The primary outputs of an in vitro metabolism study are the determination of metabolic stability and the identification of major metabolites.

Metabolic Stability Assessment

The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance (CLint).

| Parameter | Calculation |

| Half-life (t½) | ln(2) / k, where k is the slope of the natural log of the percent remaining versus time. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) |

These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Metabolite Profile

The results of the metabolite identification should be summarized in a table, including the retention time, observed mass-to-charge ratio (m/z), and proposed structure for each metabolite.

Conclusion: A Foundation for Further Development

The in vitro metabolism studies described in this guide provide a critical first look into the biotransformation of 2-methyl-3-(pyrrolidin-2-yl)pyridine. The data generated will inform subsequent drug development activities, including the design of in vivo pharmacokinetic studies and the assessment of potential drug-drug interactions. A thorough understanding of a compound's metabolic fate is a cornerstone of modern drug discovery and development.

References

-

Dash, A., et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

-

Patsnap Synapse. (2024). Choosing Between Human Liver Microsomes and Hepatocytes. [Link]

-

Stress, C. (2019). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 1981, 115-126. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

-

Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 29(7), 855-861. [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]

-

ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

-

van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675. [Link]

-

Wikipedia. (n.d.). In vitro. [Link]

-

Abreo, M. A., et al. (1997). Structure-activity Studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) Pyridine (ABT-089): An Orally Bioavailable 3-pyridyl Ether Nicotinic Acetylcholine Receptor Ligand With Cognition-Enhancing Properties. Journal of Medicinal Chemistry, 40(3), 385–390. [Link]

-

Davydov, D. R. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of biological chemistry, 288(34), 24611–24624. [Link]

-

Abu-Qare, A. W., & Abou-Donia, M. B. (2001). High-Performance Liquid Chromatographic Determination of Pyridostigmine Bromide, Nicotine, and Their Metabolites in Rat Plasma and Urine. Journal of Chromatographic Science, 39(8), 337-341. [Link]

-

Karmaus, A. L., et al. (2020). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. Toxics, 8(4), 105. [Link]

-

Akiyama, H., et al. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. Journal of Chromatography B, 877(29), 3667-3672. [Link]

-

Reed, J. R., et al. (2016). Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. Molecular Pharmaceutics, 13(5), 1537–1546. [Link]

-

Jones, J. P., & Korzekwa, K. R. (2010). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. Drug Metabolism and Disposition, 38(12), 2212–2219. [Link]

-

Frison, G., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EBDP. Pharmaceuticals, 15(2), 143. [Link]

-

Wang, Y., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 25(11), 5898. [Link]

-

Le, K., & Di, L. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15535–15563. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. PubChem Compound Database. [Link]

-

Zhang, Q., et al. (2002). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition, 30(10), 1077-1086. [Link]

-

Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. In: StatPearls [Internet]. StatPearls Publishing. [Link]

-

Ogu, C. C., & Maxa, J. L. (2000). Drug Interactions due to Cytochrome P450. Baylor University Medical Center Proceedings, 13(4), 421–423. [Link]

-

Wells, J. E., & Lee, M. S. (1988). Disposition and metabolism of double-labeled [3H and 14C] N-methyl-2-pyrrolidinone in the rat. Drug Metabolism and Disposition, 16(2), 243-249. [Link]

-

Akesson, B., & Skerfving, S. (1993). Determination of N -methyl-2-pyrrolidone and its metabolites in urine by micellar electrokinetic chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 614(1), 127-133. [Link]

-

Howard, S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -(4-((3,3-Dimethylazetidin-1-yl)methyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)- N 4 ,6-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-2,4-diamine (BOS172722). Journal of Medicinal Chemistry, 61(20), 9129–9146. [Link]

-

Kempf, M., et al. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Phytochemistry Reviews, 9(1), 109-122. [Link]

Sources

- 1. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 2. dls.com [dls.com]

- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-3-(pyrrolidin-2-yl)pyridine: A Technical Guide to a Novel Nicotine Analog for CNS Research

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, for researchers and drug development professionals. While direct extensive research on this specific molecule is emerging, this document synthesizes existing knowledge on closely related nornicotine derivatives and the broader principles of nicotinic acetylcholine receptor (nAChR) pharmacology to present a detailed profile. We will explore its chemical characteristics, plausible synthetic routes, and its putative mechanism of action as a modulator of nAChRs. Furthermore, this guide outlines detailed, field-proven experimental protocols for its in-vitro and in-vivo characterization, providing a robust framework for future investigation into its therapeutic potential for central nervous system (CNS) disorders.

Introduction: The Rationale for Novel Nicotinic Analogs

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][2][3] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, modulates a wide array of physiological processes including cognitive function, attention, learning, memory, and reward pathways.[3][4] Consequently, nAChRs have emerged as critical therapeutic targets for a range of CNS disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention-deficit hyperactivity disorder (ADHD).[2][3][5][6]

Nicotine itself, while a potent nAChR agonist, suffers from a poor therapeutic window, significant side effects, and high abuse potential.[5][7] This has driven the development of novel nicotine analogs with improved subtype selectivity and more favorable pharmacokinetic and pharmacodynamic profiles. The strategic modification of the nicotine scaffold offers the potential to dissociate the therapeutic benefits from the undesirable effects.[1][8]

2-Methyl-3-(pyrrolidin-2-yl)pyridine, a nornicotine derivative, represents a compelling candidate for investigation. The addition of a methyl group to the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity and functional activity at various nAChR subtypes.[9] This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

Chemical and Physical Properties

2-Methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-Methylnornicotine, is a heterocyclic organic compound with the molecular formula C10H14N2.[10] Its structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position.

| Property | Value | Source |

| Molecular Formula | C10H14N2 | PubChem[10] |

| Molecular Weight | 162.23 g/mol | PubChem[10] |

| IUPAC Name | 2-methyl-3-(pyrrolidin-2-yl)pyridine | PubChem[10] |

| CAS Number | 69567-18-6 | PubChem[10] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[10] |

| Hydrogen Bond Donor Count | 1 | PubChem[10] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[10] |

| Rotatable Bond Count | 1 | PubChem[10] |

This data is based on computational predictions and may vary from experimentally determined values.

Synthesis and Purification

While a specific, optimized synthesis for 2-methyl-3-(pyrrolidin-2-yl)pyridine is not extensively documented in publicly available literature, established methods for the synthesis of nornicotine and its analogs can be adapted.[11][12][13][14] A plausible retro-synthetic approach is outlined below.

Caption: A plausible synthetic pathway for 2-methyl-3-(pyrrolidin-2-yl)pyridine.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization will be necessary.

-

Preparation of N-Boc-2-lithiopyrrolidine:

-

Dissolve N-Boc-pyrrolidine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of sec-butyllithium or t-butyllithium dropwise with stirring.

-

Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete lithiation.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-methyl-3-bromopyridine and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF.

-

Add the freshly prepared N-Boc-2-lithiopyrrolidine solution to the pyridine solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification of the Intermediate:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine) by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

-

Final Work-up and Purification: